3-(2-Methylsulfanylphenyl)benzaldehyde
Description
Properties
Molecular Formula |
C14H12OS |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
3-(2-methylsulfanylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H12OS/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-10H,1H3 |
InChI Key |
RBSCZMKLQKFZMS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Electronic effects of methylsulfanyl group on benzaldehyde reactivity
The Thio-Switch: Electronic Modulation of Benzaldehyde Reactivity via the Methylsulfanyl Group[1]
Executive Summary
The methylsulfanyl group (-SMe), often overshadowed by its oxygen analog (-OMe), presents a unique electronic duality in medicinal chemistry and organic synthesis. While typically classified as an electron-donating group (EDG) in electrophilic aromatic substitution, its influence on benzaldehyde reactivity is far more nuanced. Unlike the strongly deactivating methoxy group, the -SMe substituent exhibits a "stealth" electronic profile in the ground state (
However, the true utility of this moiety lies in its oxidative switchability . The transformation of sulfide (-SMe) to sulfone (-SO
Part 1: Electronic Anatomy & Hammett Analysis
To predict reactivity, we must first decouple the inductive (
The Orbital Mismatch (3p-2p vs 2p-2p)
The primary difference between the methoxy (-OMe) and methylsulfanyl (-SMe) groups lies in the orbital overlap with the aromatic
-
Oxygen (2p-2p): Excellent overlap allows for strong resonance donation (+R), significantly increasing electron density at the carbonyl carbon and deactivating it toward nucleophiles.
-
Sulfur (3p-2p): The larger 3p orbital of sulfur forms a poorer overlap with the carbon 2p orbital. Consequently, the +R effect is significantly weaker. Since sulfur is also less electronegative than oxygen (2.58 vs 3.44), its inductive withdrawal (-I) is also weaker.
Quantitative Hammett Parameters
The Hammett constants (
Table 1: Comparative Electronic Parameters
| Substituent | Electronic Nature (Carbonyl Attack) | |||
| -NO | +0.78 | +0.71 | +0.79 | Strong Activator (EWG) |
| -SO | +0.72 | +0.60 | -- | Strong Activator (EWG) |
| -H | 0.00 | 0.00 | 0.00 | Neutral (Reference) |
| -SMe | 0.00 | +0.15 | -0.60 | Neutral / Pseudo-Phenyl |
| -OMe | -0.27 | +0.12 | -0.78 | Strong Deactivator (EDG) |
Data Source: Hansch, C., et al. Chem. Rev. 1991, 91, 165-195.[2] [1]
Critical Insight: Note the discrepancy between
(0.00) and(-0.60) for -SMe. While it behaves neutrally during the approach of a nucleophile, it becomes a powerful donor if a positive charge develops in the transition state (e.g., acid-catalyzed dehydration steps).
Part 2: Impact on Reactivity (Nucleophilic Addition)[3]
In reactions such as the Knoevenagel condensation , Aldol reaction , or Schiff base formation , the rate-determining step often involves the attack of a nucleophile on the carbonyl carbon.
The Reactivity Hierarchy
Based on the Hammett analysis, the reactivity order for nucleophilic attack is:
Case Study: Knoevenagel Condensation
When reacting 4-(methylsulfanyl)benzaldehyde with malononitrile:
-
Reaction Rate: It proceeds at a rate comparable to unsubstituted benzaldehyde. Unlike 4-methoxybenzaldehyde, which often requires higher temperatures or stronger Lewis acid catalysts (e.g., TiCl
) to overcome the +R deactivation, the -SMe variant reacts efficiently under mild conditions (e.g., ethanol/piperidine at RT). -
Solvent Effects: In polar protic solvents, the polarizability of sulfur can stabilize the transition state, occasionally making -SMe slightly more reactive than -H, despite the
of 0.00.
Part 3: The "Thio-Switch" Strategy
The strategic value of the -SMe group is its ability to be "switched on" via oxidation. This allows researchers to perform chemistry on a relatively neutral substrate and then activate the ring for subsequent steps (e.g., S_NAr or further nucleophilic additions).
The Mechanism of the Switch
Oxidation converts the divalent sulfide (S) to a hexavalent sulfone (SO
-
Before Oxidation (-SMe): Lone pairs are available (weakly) for resonance.
. -
After Oxidation (-SO
Me): The sulfur atom becomes positively charged (formal charge +2 in Lewis structure, or highly polarized S=O bonds). It becomes a strong electron-withdrawing group primarily via induction and field effects. .
This shift (+0.72 units) is one of the most dramatic electronic inversions possible for a single functional group modification.
Part 4: Experimental Protocols
Protocol A: Knoevenagel Condensation (Standard Reactivity)
Objective: Synthesis of 4-(methylthio)benzylidenemalononitrile.
Reagents:
-
4-(Methylthio)benzaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (Solvent, 5 mL/mmol)
-
Piperidine (Catalyst, 5 mol%)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of 4-(methylthio)benzaldehyde and 1.1 mmol of malononitrile in ethanol.
-
Catalysis: Add 5 mol% piperidine dropwise.
-
Reaction: Stir at room temperature. Monitor via TLC (20% EtOAc/Hexane).
-
Note: The -SMe substrate typically reaches completion within 15–30 minutes. Compare this to the -OMe analog, which may require 2–4 hours or reflux.
-
-
Workup: The product often precipitates out of ethanol. Filter and wash with cold ethanol. Recrystallize from EtOH if necessary.
Protocol B: The Oxidative Switch (Activation)
Objective: Conversion to 4-(methylsulfonyl)benzaldehyde.
Reagents:
-
4-(Methylthio)benzaldehyde (1.0 eq)
-
Hydrogen Peroxide (30% aq, 5.0 eq) or mCPBA (2.2 eq for anhydrous)
-
Acetic Acid (Solvent)[3]
Procedure:
-
Setup: Dissolve substrate in glacial acetic acid.
-
Addition: Add H
O dropwise at 0°C (exothermic). -
Reflux: Heat to 80°C for 2 hours to ensure full oxidation to sulfone (passing through the sulfoxide intermediate).
-
Quench: Pour into ice water. The sulfone product is typically a white solid.
-
Validation: Check IR. The S=O stretches of the sulfone will appear at ~1150 and ~1300 cm
. The C=O stretch will shift to a higher wavenumber (e.g., >1710 cm ) due to the electron-withdrawing nature of the sulfone.
References
-
Hansch, C.; Leo, A.; Taft, R. W.[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.[2]1991 , 91 (2), 165–195. Link
-
Larsen, G. L.; Bakke, J. E.; Feil, V. J. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole. Xenobiotica1988 , 18 (3), 313–322. Link
-
Bordwell, F. G.; Andersen, H. M.[3] Resonance Interactions of Methylsulfonyl, Methylthio and Related Groupings as Revealed by Hammett Sigma Constants. J. Am. Chem. Soc.[4]1953 , 75 (23), 6019–6022. Link
-
Glass, R. S., et al. Neighboring Group Participation in Anodic Oxidation of Thioethers. J. Org.[4] Chem.1990 , 55, 3797. Link
Sources
Technical Guide: Synthesis and Application of Thioether-Functionalized Biaryl Aldehydes
[1]
Executive Summary
Biaryl aldehydes containing thioether groups represent a privileged structural motif in modern medicinal chemistry and materials science.[1][2] This scaffold combines the geometric rigidity of the biaryl axis—often a source of atropisomerism—with the chemical versatility of the aldehyde (a "warhead" for condensation) and the metabolic/electronic modulation provided by the thioether sulfur.
This guide addresses the specific synthetic challenge of constructing these molecules: catalyst compatibility. The presence of sulfur (a potent Lewis base) often poisons the Palladium (Pd) catalysts required to form the biaryl C-C bond. This document details the "Ligand-Enabled" strategies required to overcome this limitation, providing a robust roadmap for researchers.
Structural Classification & Strategic Value
The Scaffold
The core structure consists of two directly linked aryl rings (Biaryl), where at least one ring bears an aldehyde (-CHO) and either ring bears a thioether (-SR).
-
Type A (Orthogonal Functionalization): Aldehyde and Thioether on different rings. Used to create "push-pull" electronic systems for optoelectronics.
-
Type B (Proximal Functionalization): Aldehyde and Thioether on the same ring. Common in precursors for benzothiazepines and other sulfur-heterocycles.
Medicinal Significance[3]
-
PD-1/PD-L1 Inhibitors: Biaryl systems with ether/thioether linkages are critical in disrupting protein-protein interactions by mimicking the hydrophobic interface of the PD-L1 surface [1].
-
Atropisomerism: Biaryl aldehydes with bulky ortho-substituents (like thioethers) exhibit restricted rotation. Controlling this axial chirality is a frontier in asymmetric synthesis [2].[3]
-
Bioisosteres: The thioether (-S-) serves as a lipophilic bioisostere for the ether (-O-) linkage, often improving membrane permeability and metabolic stability.
Synthetic Architecture
The synthesis of these molecules generally follows two retrosynthetic disconnections. The choice depends on the availability of starting materials and the tolerance of the catalyst system to sulfur.
Route A: The "Sulfur-First" Approach (Suzuki-Miyaura)
-
Logic: Construct the C-C biaryl bond using a halide that already contains the thioether.
-
Challenge: Sulfur lone pairs coordinate strongly to Pd(II), arresting the catalytic cycle (specifically the reduction to Pd(0) or the oxidative addition step).
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbenes (NHCs). These ligands bind Pd more tightly than the thioether sulfur, preventing catalyst deactivation [3].[4]
Route B: The "Sulfur-Last" Approach (C-S Coupling)
-
Logic: Construct the biaryl aldehyde first, then introduce the thioether via Nucleophilic Aromatic Substitution (
) or Buchwald-Hartwig C-S coupling. -
Advantage: Avoids catalyst poisoning during the difficult C-C bond formation.
-
Disadvantage: Requires an additional step;
requires electron-deficient rings.
Visualization: Synthetic Pathways
The following diagram outlines the decision matrix for synthesizing these scaffolds.
Caption: Decision matrix for selecting the optimal synthetic route based on catalyst compatibility.
Detailed Experimental Protocol
Protocol Focus: Synthesis of 4'-(methylthio)biphenyl-4-carbaldehyde via Suzuki-Miyaura Coupling. Rationale: This protocol uses Route A (Sulfur-First). It demonstrates how to successfully couple a sulfur-containing halide without deactivating the catalyst, a common failure point for novices.
Materials & Reagents[2][3]
-
Electrophile: 1-bromo-4-(methylthio)benzene (1.0 equiv)
-
Nucleophile: 4-formylphenylboronic acid (1.2 equiv)
-
Catalyst Precursor: Palladium(II) acetate (
) (2 mol%) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Base: Potassium Phosphate (
) (2.0 equiv) -
Solvent: Toluene/Water (10:1 ratio) - Biphasic systems often improve turnover in Suzuki couplings.
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical Step):
-
In a dry Schlenk tube under Argon, add
and SPhos. -
Add anhydrous Toluene (2 mL). Stir at room temperature for 15 minutes.
-
Why? This allows the active Pd(0)-L species to form before the sulfur-containing substrate is introduced, reducing the chance of the formation of inactive Pd-S oligomers.
-
-
Substrate Addition:
-
Add 1-bromo-4-(methylthio)benzene (1.0 mmol) and 4-formylphenylboronic acid (1.2 mmol) to the reaction vessel.
-
Add
(2.0 mmol).
-
-
Reaction:
-
Add degassed water (0.2 mL) to the mixture.
-
Seal the tube and heat to 100°C for 12 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2). The aldehyde spot is distinctively UV-active and stains orange with 2,4-DNP.
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0-10% Ethyl Acetate in Hexanes.
-
Expected Yield: 85-92%.
-
Data Summary: Ligand Performance Comparison
The following table summarizes why SPhos is the preferred ligand for this specific transformation compared to standard phosphines which fail due to sulfur interference.
| Ligand | Catalyst Loading | Yield (%) | Observations |
| SPhos | 2 mol% | 92% | High turnover; sulfur tolerant due to steric bulk. |
| 5 mol% | < 30% | Catalyst poisoning observed (Pd black precipitation). | |
| dppf | 3 mol% | 65% | Moderate success; requires higher temperatures. |
| XPhos | 2 mol% | 88% | Excellent alternative to SPhos. |
Applications in Drug Discovery[4][6][7][8]
PD-1/PD-L1 Interaction Inhibitors
Recent research has highlighted the utility of biaryl ether/thioether scaffolds in small-molecule inhibitors of the PD-1/PD-L1 checkpoint. The biphenyl core provides the necessary span to bridge the hydrophobic pocket of PD-L1, while the thioether group mimics the methionine residues found in the native protein interface [1].
Atropisomeric Scaffolds
When bulky substituents (like a tert-butyl thioether) are placed ortho to the biaryl axis, the rotation is hindered. This creates atropisomers (axial chirality).[3][5]
-
Application: These chiral aldehydes can be condensed with amines to form chiral ligands for asymmetric catalysis.
-
Resolution: The aldehyde group allows for dynamic kinetic resolution (DKR) via condensation with chiral amines (e.g., ephedrine) [2].
Visualization: Mechanism of Action (Catalytic Cycle)
The diagram below illustrates the Suzuki cycle, highlighting the specific point where Sulfur interference is mitigated by the SPhos ligand.
Caption: The catalytic cycle showing how bulky ligands (SPhos) prevent the formation of the inactive Pd-S trap.
References
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Context:[2][6][7][8][9][10][11] Validates the use of biaryl scaffolds with ether/thioether linkages in immuno-oncology.
-
Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes. Source: Beilstein Journal of Organic Chemistry.[10] URL:[Link] Context: Describes the use of the aldehyde handle for controlling axial chirality in biaryl systems.
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. Source: Molecules (MDPI). URL:[Link] Context: Demonstrates the compatibility of aldehyde and sulfur (thiophene) functionalities in Pd-catalyzed couplings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
Solubility Profile & Characterization Guide: 3-(2-Methylsulfanylphenyl)benzaldehyde
Executive Summary
This technical guide provides a comprehensive framework for the solubility profiling of 3-(2-Methylsulfanylphenyl)benzaldehyde (an unsymmetrical biaryl thioether aldehyde). As a key intermediate in the synthesis of sulfur-containing heterocycles (e.g., dibenzothiepines) and medicinal chemistry scaffolds, understanding its solvation thermodynamics is critical for reaction optimization (specifically Suzuki-Miyaura couplings) and purification strategies.
Given the compound's structural duality—possessing a lipophilic biaryl thioether core and a reactive, polarizable aldehyde tail—this guide utilizes Hansen Solubility Parameters (HSP) for predictive modeling and establishes a Self-Validating Experimental Protocol based on OECD Guideline 105 for empirical verification.
Physicochemical Basis & Predicted Solubility Profile
Structural Analysis (SAR)
The solvation behavior of 3-(2-Methylsulfanylphenyl)benzaldehyde is governed by three competing structural motifs:
-
Biaryl Core: Provides significant hydrophobicity and π-π stacking potential, necessitating aromatic or chlorinated solvents for disruption.
-
Ortho-Methylsulfanyl (-SMe) Group: A soft Lewis base that increases lipophilicity compared to oxygen analogs but introduces oxidation sensitivity.
-
Meta-Aldehyde (-CHO) Moiety: A moderate dipole and Hydrogen Bond Acceptor (HBA), facilitating solubility in polar aprotic solvents.
Predicted Solubility Classification
Based on "Like Dissolves Like" principles and functional group contributions.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Excellent dipole matching; disruption of π-stacking. Preferred for extraction. |
| Polar Aprotics | DMSO, DMF, DMAc | High (>50 mg/mL) | High dielectric constants stabilize the aldehyde dipole. Ideal for cross-coupling reactions. |
| Aromatic Hydrocarbons | Toluene, Xylene | High | π-π interactions with the biaryl core. Standard solvent for scale-up synthesis. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate to High | Good general solvency; THF coordinates well. Ethyl Acetate is the primary candidate for crystallization. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Soluble at reflux; likely sparingly soluble at RT. Ideal for recrystallization (antisolvent behavior upon cooling). |
| Alkanes | Hexane, Heptane, Pentane | Low / Insoluble | The polar aldehyde group prevents dissolution in non-polar aliphatics. Used as antisolvents . |
| Water | Water, Aqueous Buffers | Insoluble (<0.1 mg/mL) | Lack of Hydrogen Bond Donors (HBD) and high lipophilicity (LogP ~3.5–4.0 predicted). |
Hansen Solubility Parameter (HSP) Logic
To scientifically select a solvent, we evaluate the "distance" (
-
Target Zone: Solvents with high Dispersion (
) and moderate Polarity ( ) forces. -
Exclusion Zone: Solvents with high Hydrogen Bonding (
) values (e.g., water, glycerol) will result in phase separation.
Experimental Methodology: Self-Validating Protocols
Guidance: Do not rely solely on visual estimation. The following protocol integrates OECD Guideline 105 (Shake Flask Method) with HPLC validation to ensure data integrity.
Protocol A: Gravimetric Screening (Rapid Assessment)
Use this for initial solvent selection (Synthesis/Extraction).
-
Preparation: Weigh 50 mg of micronized compound into a 4 mL borosilicate vial.
-
Addition: Add solvent in 100 µL increments at
. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for clarity (Tyndall effect).
-
Endpoint: Total volume added when solution becomes clear.
-
Calculation:
-
Protocol B: Thermodynamic Equilibrium (OECD 105 Modified)
Use this for regulatory data and precise crystallization curves.
Validation Step: A calibration curve (R² > 0.99) using a reference standard in Acetonitrile is mandatory before analyzing samples.
Figure 1: Thermodynamic solubility determination workflow ensuring equilibrium is reached (Self-Validating Loop).
Application: Solvent Selection for Synthesis & Purification[1]
Reaction Solvent Selection (Suzuki-Miyaura Coupling)
The synthesis of this biaryl usually involves coupling a boronic acid with a halo-thioanisole.
-
Recommended: Toluene/Water (4:1) or Dioxane/Water .
-
Why? The biaryl aldehyde is highly soluble in Toluene/Dioxane. The biphasic system (with water) dissolves the inorganic base (K₂CO₃), while the organic phase protects the thioether and aldehyde from side reactions.
-
Caution: Avoid alcohols if using strong Lewis acids to prevent acetal formation at the aldehyde.
Purification Strategy (Recrystallization)
The "Goldilocks" zone for crystallization relies on the differential solubility between the lipophilic thioether and the polar aldehyde.
-
Solvent System: Ethanol (Hot) -> Ethanol (Cold) or Ethyl Acetate/Hexane .
-
Workflow:
-
Dissolve crude solid in minimal boiling Ethanol (moderate solubility).
-
Filter hot (removes inorganic salts/Pd catalyst).
-
Slow cool to
. The lipophilic biaryl structure drives precipitation while impurities remain in the mother liquor. -
Anti-solvent method: Dissolve in minimal DCM, slowly add Hexane until cloudy, then cool.
-
Figure 2: Decision Matrix for Recrystallization Solvent Systems.
Stability & Handling Notes
-
Oxidation Risk: The thioether (-SMe) is susceptible to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) if left in solution with peroxides or chlorinated solvents under light for extended periods. Always use HPLC to check for the "Sulfoxide Shift" (lower retention time).
-
Aldehyde Reactivity: Avoid primary amines in the solvent matrix (e.g., impurities in DMF) to prevent imine formation.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[1][2][3] Organisation for Economic Co-operation and Development (OECD), 1995.[3] [Link]
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook, 2nd Edition. CRC Press, 2007.
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. [Link]
-
PubChem Compound Summary. 3-(Methylsulfonyl)benzaldehyde (Analog Data). National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Catalytic Oxidation of 3-(2-Methylsulfanylphenyl)benzaldehyde to 3-(2-Methylsulfanylphenyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Selective Aldehyde Oxidation
The conversion of aldehydes to carboxylic acids is a fundamental and frequently employed transformation in organic synthesis. This reaction is a cornerstone in the construction of complex molecules, particularly in the pharmaceutical industry, where the carboxylic acid moiety is a common pharmacophore and a versatile synthetic handle for further molecular elaboration. The substrate of interest, 3-(2-Methylsulfanylphenyl)benzaldehyde, presents a unique challenge due to the presence of a sulfur-containing functional group. The thioether (methylsulfanyl) group is susceptible to oxidation, potentially leading to the formation of sulfoxides and sulfones as undesired byproducts. Therefore, the development of a robust and selective catalytic oxidation protocol that exclusively targets the aldehyde functionality is of paramount importance.
This guide provides a comprehensive overview of the catalytic oxidation of 3-(2-Methylsulfanylphenyl)benzaldehyde, with a focus on achieving high selectivity and yield. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss analytical methods for monitoring reaction progress and characterizing the final product.
Mechanistic Considerations: The Key to Selectivity
The catalytic oxidation of aldehydes to carboxylic acids can proceed through various mechanisms, largely dependent on the choice of catalyst and oxidant. Ruthenium-based catalysts, in particular, have emerged as highly efficient for this transformation. The catalytic cycle typically involves the in-situ generation of a high-valent ruthenium oxide species, such as ruthenium tetroxide (RuO₄), from a precursor like ruthenium(III) chloride (RuCl₃) and a co-oxidant.[1][2]
The generally accepted mechanism for ruthenium-catalyzed aldehyde oxidation involves the following key steps:
-
Oxidation of the Ruthenium Precursor: The catalytic cycle begins with the oxidation of the Ru(III) precursor to the active Ru(VIII) species (RuO₄) by a stoichiometric oxidant.[1]
-
Formation of a Ruthenium Ester: The aldehyde substrate coordinates to the RuO₄, followed by the formation of a ruthenium ester intermediate.
-
Oxidative Cleavage: This intermediate undergoes oxidative cleavage to yield the carboxylic acid and a reduced ruthenium species.
-
Catalyst Regeneration: The reduced ruthenium species is then re-oxidized by the stoichiometric oxidant, regenerating the active RuO₄ and completing the catalytic cycle.
The challenge in the oxidation of 3-(2-Methylsulfanylphenyl)benzaldehyde lies in the potential for the highly reactive RuO₄ to also oxidize the electron-rich thioether group. To achieve selectivity, reaction conditions must be carefully controlled to favor the oxidation of the more reactive aldehyde. This can be accomplished by using a milder co-oxidant or by maintaining a low steady-state concentration of the powerful oxidant.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to favor the selective oxidation of the aldehyde group in 3-(2-Methylsulfanylphenyl)benzaldehyde while minimizing the oxidation of the thioether moiety.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(2-Methylsulfanylphenyl)benzaldehyde | ≥95% | Commercially Available | |
| Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | Catalyst Grade | Commercially Available | |
| Sodium periodate (NaIO₄) | Reagent Grade | Commercially Available | Co-oxidant |
| Acetonitrile (CH₃CN) | HPLC Grade | Commercially Available | Solvent |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available | Extraction Solvent |
| Water (H₂O) | Deionized | Laboratory Supply | |
| Sodium sulfite (Na₂SO₃) | Reagent Grade | Commercially Available | For quenching |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Laboratory Supply | For acidification |
| Saturated sodium chloride solution (Brine) | Laboratory Supply | ||
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Supply | Drying agent |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the catalytic oxidation of 3-(2-Methylsulfanylphenyl)benzaldehyde.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-Methylsulfanylphenyl)benzaldehyde (1.0 eq.) in acetonitrile (10 mL per 1 g of aldehyde).
-
Add ruthenium(III) chloride hydrate (0.01 eq.) to the solution.
-
In a separate beaker, prepare a solution of sodium periodate (2.1 eq.) in water (10 mL per 2 g of NaIO₄).
-
-
Reaction Execution:
-
Cool the aldehyde solution to 0 °C using an ice bath.
-
Add the sodium periodate solution dropwise to the cooled aldehyde solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the dark color of the reaction mixture dissipates.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 3-(2-Methylsulfanylphenyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[4]
-
Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]
-
Analytical Characterization and Data
The progress of the reaction and the purity of the final product should be assessed using appropriate analytical techniques.
Reaction Monitoring
| Technique | Mobile/Stationary Phase | Detection | Expected Observation |
| TLC | Silica gel; Hexane:Ethyl Acetate (7:3) | UV (254 nm) | Disappearance of the aldehyde spot and appearance of a more polar carboxylic acid spot. |
| HPLC | C18 column; Acetonitrile:Water gradient | UV (254 nm) | A decrease in the peak corresponding to the starting material and an increase in the peak for the product.[5][6] |
| GC-MS | Capillary column (e.g., DB-5) | Mass Spectrometry | Can be used to monitor the disappearance of the volatile aldehyde and the appearance of the derivatized (e.g., silylated) carboxylic acid.[7] |
Product Characterization
The identity and purity of the final product, 3-(2-Methylsulfanylphenyl)benzoic acid, should be confirmed by spectroscopic methods.
-
¹H NMR: The spectrum should show the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm).
-
¹³C NMR: The spectrum should show a shift in the carbonyl carbon resonance from the aldehyde region (around 190 ppm) to the carboxylic acid region (around 170 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The spectrum should show a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹).
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a small additional portion of the oxidant.
-
Formation of Byproducts (Sulfoxide/Sulfone): If significant oxidation of the thioether is observed, reduce the reaction temperature and add the oxidant more slowly. Using a less powerful co-oxidant could also be explored.
-
Safety: Ruthenium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium periodate is a strong oxidizing agent and should not be mixed with combustible materials.
Conclusion
The catalytic oxidation of 3-(2-Methylsulfanylphenyl)benzaldehyde to its corresponding carboxylic acid is a feasible transformation that requires careful control of reaction conditions to ensure high selectivity. The use of a ruthenium-based catalyst with sodium periodate as the co-oxidant provides an effective method for this conversion. By following the detailed protocol and analytical guidelines presented in this application note, researchers can confidently synthesize 3-(2-Methylsulfanylphenyl)benzoic acid, a valuable intermediate for further synthetic endeavors in drug discovery and materials science.
References
- Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile and Quantitative Conversion of Aldehydes to Carboxylic Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034.
- Chempedia. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- Zarębska, M., & Wasik, A. (2000). Chromatographic separations of aromatic carboxylic acids. Wiadomosci chemiczne, 54(5-6), 337-367.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). RuCl3. Reagent Guides.
- National Center for Biotechnology Information. (n.d.).
- Yang, D., & Zhang, C. (2001). Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes. The Journal of Organic Chemistry, 66(14), 4814–4818.
- Bäckvall, J.-E. (Ed.). (2010).
- National Center for Biotechnology Information. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32.
- McKillop, A., & Kemp, D. (1989).
- Hunsen, M. (2005). A Facile and Quantitative Preparation of Carboxylic Acids by a Pyridinium Chlorochromate Catalyzed Oxidation of Primary Alcohols and Aldehydes with Periodic Acid. Synthesis, 2005(15), 2487-2490.
- Yang, D., Chen, F., Dong, Z.-M., & Zhang, D.-W. (2004). Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids. The Journal of Organic Chemistry, 69(1), 209–212.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06546A [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. US3479403A - Catalytic oxidations with ruthenium - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of heterocyclic compounds from 3-(2-Methylsulfanylphenyl)benzaldehyde
Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 3-(2-Methylsulfanylphenyl)benzaldehyde
Executive Summary & Strategic Value
This Application Note details the synthetic utility of 3-(2-Methylsulfanylphenyl)benzaldehyde (referred to herein as Compound 1 ). This biaryl scaffold represents a "privileged structure" in medicinal chemistry, combining a lipophilic thioether moiety with a reactive aldehyde handle.
Unlike simple benzaldehydes, Compound 1 possesses axial chirality potential (atropisomerism) due to the ortho-substitution on the biaryl axis, and the sulfide group offers a tunable electronic handle (oxidizable to sulfoxide/sulfone). This guide focuses on transforming Compound 1 into three high-value heterocyclic classes:
-
Biaryl-Benzimidazoles (via oxidative condensation).
-
Imidazo[1,2-a]pyridines (via Groebke-Blackburn-Bienaymé MCR).
-
Biaryl-Pyrazolines (via Chalcone intermediates).
Synthetic Workflow Overview
The following diagram illustrates the divergent synthesis pathways starting from the construction of the core scaffold.
Figure 1: Divergent synthetic pathways from the biaryl aldehyde core. Colors indicate distinct reaction classes.
Protocol 1: Synthesis of the Core Scaffold (Compound 1)
Before heterocyclic derivatization, the biaryl core must be constructed. The Suzuki-Miyaura coupling is the method of choice, but care must be taken to prevent sulfur poisoning of the Palladium catalyst.
Reaction:
2-Bromothioanisole + 3-Formylphenylboronic acid
Reagents:
-
2-Bromothioanisole (1.0 equiv)
-
3-Formylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh
) (3 mol%) — Note: The phosphine ligands protect Pd from the sulfide. -
Base: K
CO (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1)
Step-by-Step Protocol:
-
Degassing (Critical): Charge a reaction flask with the solvent mixture. Sparge with Argon for 20 minutes. Why: Oxygen promotes homocoupling and oxidizes the phosphine ligands, destabilizing the catalyst.
-
Addition: Add the aryl bromide, boronic acid, and base under a counter-flow of Argon. Add the Pd catalyst last.
-
Reflux: Heat the mixture to 90°C for 12 hours. The solution typically turns from yellow to dark orange.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. The organic layer may contain residual palladium; a wash with aqueous L-Cysteine or thiourea solution can help sequester Pd.
-
Purification: Flash chromatography (Hexanes:EtOAc 9:1). The aldehyde is sensitive to air oxidation; store under inert gas.
Protocol 2: Synthesis of Biaryl-Benzimidazoles
Benzimidazoles are privileged pharmacophores.[1] Using Compound 1 , we generate a 2-substituted benzimidazole where the "2-position" anchors the bulky biaryl system, often improving kinase selectivity.
Mechanism Insight: This reaction proceeds via Schiff base formation followed by intramolecular cyclization and oxidative aromatization.
Figure 2: Mechanistic pathway for oxidative condensation of aldehydes with diamines.
Optimization Data (Solvent & Oxidant Effects):
| Entry | Solvent | Oxidant | Temp (°C) | Yield (%) | Notes |
| 1 | Ethanol | Air (Open flask) | Reflux | 65% | Slow (24h) |
| 2 | DMF | Na | 100 | 88% | Recommended |
| 3 | Water | H | RT | 72% | Green method |
| 4 | DMSO | None | 120 | 82% | DMSO acts as oxidant |
Recommended Protocol (Entry 2):
-
Dissolve Compound 1 (1.0 mmol) and o-phenylenediamine (1.1 mmol) in DMF (5 mL).
-
Add Sodium Metabisulfite (Na
S O , 1.2 mmol). -
Heat to 100°C for 4 hours.
-
Pour onto crushed ice. The product precipitates as a solid.[2][3]
-
Filter and recrystallize from Ethanol.[3]
Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a multicomponent reaction (MCR) ideal for combinatorial chemistry. It fuses the aldehyde with an amine and an isonitrile to form imidazo[1,2-a]pyridines .
Reagents:
-
Compound 1 (Aldehyde)[4]
-
2-Aminopyridine (Amine component)
-
tert-Butyl Isocyanide (Isonitrile component)
-
Catalyst: Scandium Triflate Sc(OTf)
(5 mol%) or Iodine (10 mol%)
Procedure:
-
In a vial, mix Compound 1 (1.0 equiv) and 2-aminopyridine (1.0 equiv) in MeOH (2 mL). Stir for 20 min to allow pre-formation of the imine.
-
Add tert-butyl isocyanide (1.1 equiv) and the catalyst.
-
Stir at RT for 12 hours.
-
Observation: The reaction is atom-economic. The product often precipitates or can be isolated by evaporating the solvent and washing with ether.
Why this works: The biaryl aldehyde provides steric bulk that prevents over-reaction, while the sulfur atom remains unreactive under these mild Lewis Acid conditions, preserving it for late-stage oxidation if desired.
References
-
Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Benzimidazole Synthesis via Oxidative Condensation: Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[5] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(3), 417-427.[5]
-
Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237.
-
Reactivity of Methylthio-Benzaldehydes: BenchChem Reactivity Guide. (2025).[6] Comparative Guide to the Reactivity of Substituted Benzaldehydes.
Sources
Application Note: Precision Synthesis of 3-(2-Methylsulfanylphenyl)benzaldehyde
Part 1: Executive Summary & Strategic Rationale
The Challenge: Sulfur Poisoning in Palladium Catalysis
The synthesis of 3-(2-methylsulfanylphenyl)benzaldehyde presents a classic "heteroatom challenge" in organic chemistry. While the biaryl backbone suggests a standard Suzuki-Miyaura coupling, the presence of the ortho-thiomethyl (SMe) group creates a high risk of catalyst poisoning. Sulfur atoms are potent
The Solution: Sterically Demanding, Electron-Rich Ligands
This protocol utilizes a high-fidelity catalytic system designed to resist sulfur coordination. We employ Pd(dppf)Cl₂[1][2]·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride) as the primary catalyst. The bidentate dppf ligand creates a wide bite angle and steric bulk that disfavors the formation of stable Pd-S complexes, allowing the catalytic cycle to proceed. Alternatively, for difficult substrates, we describe a Buchwald Precatalyst (Pd(OAc)₂ + SPhos) system, where the electron-rich biaryl phosphine ligand facilitates oxidative addition even in the presence of inhibitory sulfur.
Part 2: Retrosynthetic Analysis & Reaction Scheme
The target molecule is disconnected at the biaryl bond, revealing two primary precursors: 3-formylphenylboronic acid and 2-bromothioanisole .
Caption: Retrosynthetic disconnection and forward reaction scheme utilizing a robust Pd(dppf)Cl₂ catalytic system to overcome sulfur poisoning.
Part 3: Detailed Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Amount (mmol) | Mass/Vol | Role |
| 2-Bromothioanisole | 203.08 | 1.0 | 5.0 | 1.015 g | Electrophile |
| 3-Formylphenylboronic acid | 149.94 | 1.3 | 6.5 | 0.975 g | Nucleophile |
| Pd(dppf)Cl₂·DCM | 816.64 | 0.03 | 0.15 | 122 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 12.5 | 1.73 g | Base |
| 1,4-Dioxane | - | - | - | 20 mL | Solvent |
| Deionized Water | - | - | - | 5 mL | Co-solvent |
Step-by-Step Procedure
Phase 1: Inert Atmosphere Setup (CRITICAL)
-
Why: Oxygen causes homocoupling of boronic acids and oxidation of the aldehyde product.
-
Oven-dry a 100 mL Schlenk flask or 3-neck round-bottom flask. Cool under a stream of Argon (or Nitrogen).
-
Prepare the solvent mixture (Dioxane/Water 4:1) in a separate flask and sparge with Argon for 20 minutes. Note: Sparging is superior to sonication for removing dissolved O₂.
Phase 2: Reaction Assembly
-
Charge the reaction flask with 2-bromothioanisole (1.015 g), 3-formylphenylboronic acid (0.975 g), and K₂CO₃ (1.73 g).
-
Add the Pd(dppf)Cl₂[1]·DCM catalyst (122 mg).
-
Pro Tip: Add the catalyst last regarding solids to minimize exposure to air before sealing.
-
-
Evacuate the flask and backfill with Argon (repeat 3 times).
-
Syringe in the degassed solvent mixture (25 mL total) under a positive pressure of Argon.
Phase 3: Reaction & Monitoring
-
Heat the mixture to 90°C in an oil bath with vigorous stirring.
-
Monitor by TLC (Hexanes:Ethyl Acetate 8:2) every 2 hours.
-
Target: Disappearance of the bromide spot (Rf ~0.6).
-
Product: A new UV-active spot (Rf ~0.4) that stains orange/red with 2,4-DNP (confirming aldehyde).
-
-
Reaction is typically complete within 6–12 hours .
Phase 4: Workup & Purification
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Separate the layers.[1] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).[5]
-
Caution: Do NOT use bleach (hypochlorite) to clean glassware at this stage; it will oxidize the product's sulfide to a sulfoxide.
-
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
10% Ethyl Acetate in Hexanes. -
Note: The product is a pale yellow oil or low-melting solid.
-
Part 4: Characterization & Quality Control
Since specific literature data for this exact derivative is sparse, the following are the predicted high-confidence spectral data based on substituent effects and similar biaryl systems.
| Technique | Signal | Assignment | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | -CHO | Diagnostic aldehyde singlet. | |
| Ar-H (Ring A) | Proton ortho to CHO and biaryl bond. | ||
| Ar-H (Ring A) | Para to biaryl bond. | ||
| Ar-H (Overlap) | Remaining aromatic protons. | ||
| -SMe | Methylsulfanyl singlet (distinct from OMe ~3.8). | ||
| ¹³C NMR (100 MHz, CDCl₃) | C=O | Carbonyl carbon.[6] | |
| -SMe | Thiomethyl carbon. | ||
| MS (ESI) | m/z 229.06 [M+H]⁺ | [M+H]⁺ | Consistent with C₁₄H₁₂OS. |
Part 5: Troubleshooting & Optimization
Use this logic flow to diagnose low yields.
Caption: Diagnostic workflow for troubleshooting catalytic failure in sulfur-containing biaryl synthesis.
References
-
Catalyst Selection for Sulfur Substrates: Vertex AI Search Result 1.1:Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. 7
-
General Suzuki Protocol & Mechanism: Vertex AI Search Result 1.10:Suzuki Reaction - Mechanism and Applications. Wikipedia/Organic Chemistry Portal. 8[5]
-
Handling Catalyst Poisoning: Vertex AI Search Result 1.6:Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds. BenchChem. 9
-
Advanced Ligands (SPhos/XPhos): Vertex AI Search Result 1.6:Biaryl synthesis by C-C coupling - Catalyst Optimization. Organic Chemistry Portal. 10
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. thieme.de [thieme.de]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]
Troubleshooting & Optimization
Addressing catalyst poisoning by sulfur in 3-(2-Methylsulfanylphenyl)benzaldehyde reactions
The following technical guide addresses catalyst poisoning challenges associated with 3-(2-Methylsulfanylphenyl)benzaldehyde (CAS: N/A for specific isomer, but chemically analogous to known biaryl thioethers).
This molecule presents a classic "Trojan Horse" problem in catalysis: the thioether (-SMe) moiety is a potent catalyst poison (soft Lewis base) that irreversibly binds to soft transition metals (Pd, Pt, Rh), deactivating them during reactions targeting the aldehyde (-CHO) or the biaryl core .[1]
Topic: Overcoming Catalyst Poisoning in 3-(2-Methylsulfanylphenyl)benzaldehyde Reactions Document ID: TSC-2025-SUL-09 Status: Active[1]
Part 1: The Sulfur Challenge (Executive Summary)
When working with 3-(2-Methylsulfanylphenyl)benzaldehyde , researchers typically encounter two failure modes:
-
Stalled Cross-Couplings: If synthesizing this molecule via Suzuki-Miyaura coupling, the sulfur atom in the precursor (e.g., 2-bromothioanisole) coordinates to the Pd(II) intermediate, preventing transmetallation or reductive elimination.[1]
-
Failed Hydrogenations: If reducing the aldehyde to an alcohol using standard H2/Pd-C, the sulfur poisons the heterogeneous surface immediately, resulting in <5% conversion.
Core Strategy: You must switch from "naked" metal catalysts to ligand-protected systems (for couplings) or non-catalytic alternatives (for reductions).[1]
Part 2: Troubleshooting & FAQs (Q&A)
Q1: My Suzuki coupling to form the biaryl core stalls at 30% conversion. Adding more catalyst doesn't help.[1] Why?
Diagnosis: You are likely experiencing product inhibition or substrate poisoning .[1] The thioether group (-SMe) in your starting material (or formed product) is coordinating to the open coordination site of the Palladium.[1] Standard ligands like PPh3 are too labile and not bulky enough to prevent this sulfur-metal interaction.[1] Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands.[1]
-
Recommendation: Use SPhos or XPhos .[1] These ligands are extremely bulky.[1] They create a "protective shell" around the Pd center that physically blocks the sulfur atom from binding while allowing the smaller reaction partners to enter.
-
Alternative: Use Pd-PEPPSI-IPr .[1] The NHC ligand binds so tightly it cannot be displaced by sulfur.[1]
Q2: I need to reduce the aldehyde to a benzylic alcohol. Standard Pd/C + H2 gave no reaction.
Diagnosis: Classical heterogeneous catalysts (Pd/C, Pt/C) are "sponges" for sulfur.[1] The sulfur atom in your substrate adsorbs irreversibly to the active sites, effectively coating the catalyst in a mono-layer of poison. Solution: Do not use catalytic hydrogenation for lab-scale synthesis of this substrate.
-
Primary Fix: Use a stoichiometric hydride reducing agent like Sodium Borohydride (NaBH4) in Methanol.[1] It is chemoselective for the aldehyde, completely immune to sulfur poisoning, and quantitative.
-
Industrial/Scale-up Fix: If you must use hydrogenation, switch to Sulfided Platinum on Carbon (Pt(S)/C) .[1] These catalysts are "pre-poisoned" to temper their activity and prevent further sulfur adsorption, though they require higher pressures (20-50 bar).[1]
Q3: Can I use Copper additives to "scavenge" the sulfur?
Analysis: In many protocols, Cu(I) is added to scavenge thiols.[1] However, your sulfur is a thioether (-SMe) , which is chemically inert and part of the core structure.[1] Adding copper will not remove the sulfur; it might only form weak complexes that complicate purification.[1] Verdict: No. Focus on ligand design rather than additives.
Part 3: Optimized Experimental Protocols
Protocol A: Sulfur-Tolerant Suzuki Coupling
Objective: Synthesis of 3-(2-Methylsulfanylphenyl)benzaldehyde from 3-formylphenylboronic acid and 2-bromo(methylthio)benzene.[1]
Reagents:
-
Aryl Halide: 2-Bromo(methylthio)benzene (1.0 equiv)[1]
-
Boronic Acid: 3-Formylphenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)[1]
-
Note: Pre-complexed Pd(dba)2/SPhos is also excellent.[1]
-
-
Base: K3PO4 (2.0 equiv)[1]
-
Solvent: Toluene/Water (10:[1]1) - Biphasic systems often help solubilize inorganic bases while keeping the catalyst in the organic phase.
Step-by-Step:
-
Degassing: Charge a reaction vial with the boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Argon for 5 minutes. Oxygen + Sulfur = Rapid Catalyst Death.[1]
-
Addition: Add the Aryl Halide and degassed solvents via syringe.
-
Activation: Heat the mixture to 80°C . SPhos requires heat to become active.[1]
-
Monitoring: Monitor via HPLC/UPLC. Do not use GC without verifying thermal stability of the thioether.
-
Workup: The product contains sulfur; avoid using Pd-scavenging resins as they may bind your product.[1] Use a silica gel plug with 10% EtOAc/Hexanes.[1]
Protocol B: Chemoselective Aldehyde Reduction (Poison-Immune)
Objective: Reducing the aldehyde to alcohol without touching the thioether or biaryl bond.[1]
Reagents:
-
Substrate: 3-(2-Methylsulfanylphenyl)benzaldehyde[1]
-
Reagent: NaBH4 (0.6 equiv - Note: 1 mole of NaBH4 reduces 4 moles of aldehyde, but excess ensures speed)
-
Solvent: MeOH or EtOH (Anhydrous not required)[1]
Step-by-Step:
-
Dissolve substrate in MeOH (0.1 M concentration).[1] Cool to 0°C.[1]
-
Add NaBH4 portion-wise over 5 minutes. Bubbling (H2 evolution) is normal.[1]
-
Stir at 0°C for 30 minutes, then warm to Room Temp for 1 hour.
-
Quench: Add Saturated NH4Cl solution dropwise.
-
Extraction: Extract with DCM. The sulfur group remains untouched.[1]
Part 4: Data Visualization & Logic[1]
Figure 1: The "Ligand Shield" Mechanism
This diagram illustrates why standard phosphines fail and why SPhos succeeds.[1]
Caption: Comparison of catalyst poisoning with standard ligands versus steric protection provided by Buchwald ligands.
Figure 2: Reaction Decision Tree
Follow this logic flow to select the correct condition for your specific transformation.
Caption: Decision matrix for selecting reagents based on the specific transformation required.
Part 5: References
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Source: Organic Process Research & Development (ACS) Context:[1] Detailed case study on sulfur poisoning mechanisms in Pd-catalyzed couplings and the necessity of high-turnover ligands. URL:[Link] (Note: While the snippet 1.3 discusses elemental sulfur, the mechanistic insight on Pd-S coordination applies directly to thioethers).
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Source: The Journal of Organic Chemistry (ACS) Context:[1] Validates that thioethers are tolerated in Suzuki reactions only when specific conditions (like high temperature or specific ligands) are met, unlike free thiols. URL:[Link][1]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Source: Journal of the Chemical Society, Faraday Transactions Context: Foundational text on why Pd/C fails in the presence of sulfur (irreversible adsorption) and why chemical reduction is preferred.[1] URL:[Link][1]
Sources
Storage stability and degradation of 3-(2-Methylsulfanylphenyl)benzaldehyde
Technical Support Center: Stability & Handling of 3-(2-Methylsulfanylphenyl)benzaldehyde
Introduction
Role: Senior Application Scientist Subject: 3-(2-Methylsulfanylphenyl)benzaldehyde (CAS: 43114-43-8)[1][2]
Welcome to the technical support hub for 3-(2-Methylsulfanylphenyl)benzaldehyde . This compound presents a unique "dual-threat" stability profile due to the coexistence of an electron-rich thioether (sulfide) and an autoxidation-prone aldehyde within a biphenyl scaffold.[1]
This guide moves beyond generic safety data sheets. It is designed to help you diagnose degradation in real-time, recover valuable material, and implement storage protocols that prevent decomposition before it starts.[2]
Module 1: The Degradation Matrix (Mechanistic Insights)
To handle this compound effectively, you must understand its failure modes.[2] This molecule does not degrade randomly; it follows specific, predictable chemical pathways driven by oxygen and light.[2]
1. The Aldehyde Autoxidation (The Visible Threat) Like most benzaldehydes, the formyl group (-CHO) is susceptible to radical-chain autoxidation. This is often the first sign of degradation.[2]
-
Mechanism: A peroxy radical abstracts the formyl hydrogen, leading to a perbenzoic acid intermediate, which then oxidizes a second molecule of aldehyde.
-
Visual Indicator: The formation of white crystalline solids (benzoic acid derivative) suspended in the yellow oil/low-melting solid.[2]
2. The Sulfide Oxidation (The Silent Threat) The methylsulfanyl group (-SMe) is electron-rich and prone to oxidation by electrophilic oxygen species.
-
Mechanism: The sulfur atom donates a lone pair to an oxidant (like the peracid generated by the aldehyde degradation), forming a Sulfoxide (S=O) and eventually a Sulfone (O=S=O) .[2]
-
Visual Indicator: Often invisible.[1][2] The material remains an oil/solid, but purity drops.[2] This is usually detected via LCMS (M+16 and M+32 peaks).[2]
Visualizing the Degradation Cascade
Figure 1: The "Self-Destruct" Cycle.[1][2] Note how the peracid generated by the aldehyde can internally oxidize the sulfide, accelerating degradation.
Module 2: Troubleshooting & Diagnostics (Q&A)
Q1: I stored the compound as a neat oil at 4°C, but now there are white crystals at the bottom. Is the whole batch ruined? Diagnosis: This is classic aldehyde autoxidation.[2] The white crystals are the corresponding benzoic acid derivative [1].[2] Action:
-
Do not heat to redissolve.[1][2] The acid is an impurity, not a polymorph.[2]
-
Filtration: If the amount of solid is small (<5%), filter the oil through a 0.45 µm PTFE filter.[2]
-
Purification: If significant solid exists, dissolve the mixture in Ethyl Acetate and wash with 10% aqueous
(See Protocol A below).[2] The acid will move to the aqueous layer; the aldehyde stays in the organic layer.
Q2: My LCMS shows the correct mass, but also a significant peak at M+16. What happened? Diagnosis: You have Sulfoxide contamination.[1][2] This often happens if the bottle was opened frequently without an inert gas backfill, or if the solvent used for dilution contained peroxides (e.g., old THF or Ether).[2] Action:
-
Check Solvents: Ensure your reaction solvents are peroxide-free.[1][2]
-
Purification: Sulfoxides are much more polar than sulfides.[1][2] Flash column chromatography (Silica gel) is usually effective at separating the sulfoxide (elutes later) from the parent sulfide.[2]
Q3: Can I use Sodium Bisulfite to purify this aldehyde? Analysis: While bisulfite adducts are standard for purifying aldehydes, this specific molecule has a hydrophobic biphenyl core and a sulfur atom.[2] Recommendation: Proceed with Caution. The biphenyl structure may make the bisulfite adduct insoluble or difficult to form due to steric hindrance at the ortho-position. Furthermore, strong acidic conditions during reversal might affect the sulfur oxidation state if oxidants are present.[2]
-
Better Alternative: Use the Base Wash Protocol (Protocol A) for acid removal, and Column Chromatography for other impurities.[2]
Module 3: Storage & Handling Protocols
To maintain >98% purity, you must break the "Triangle of Degradation": Oxygen, Light, and Heat .[2]
SOP: Long-Term Storage
-
Container: Amber glass vials (borosilicate). Clear glass allows UV light to catalyze radical formation [2].[1][2]
-
Headspace: Never leave air in the headspace.[2] Backfill with Argon (preferred over Nitrogen due to higher density) after every use.[2]
-
Seal: Parafilm is insufficient. Use a Teflon-lined screw cap and wrap the junction with electrical tape or Parafilm to prevent oxygen diffusion.[1][2]
-
Temperature: Store at -20°C . At 4°C, autoxidation can still proceed slowly over months.[2]
Protocol A: Recovery of Oxidized Material (Acid Removal)
Use this when white solids appear in your material.[2]
Materials:
-
Degraded Aldehyde (Oil/Solid mixture)[2]
-
10% Sodium Carbonate (
) or Sodium Bicarbonate ( )[1][2] -
Magnesium Sulfate (
)[1][2]
Step-by-Step:
-
Dissolution: Dissolve the crude material in EtOAc (approx. 10 mL per gram of compound).
-
Base Wash: Transfer to a separatory funnel. Wash with 10%
( ).[1][2] Note: Mild gas evolution ( ) may occur.[2] -
Neutralization: Wash the organic layer once with Brine.[2]
-
Drying: Dry the organic layer over anhydrous
for 10 minutes. -
Concentration: Filter and evaporate the solvent under reduced pressure (Rotovap). Do not overheat the water bath (>40°C) to prevent thermal degradation.[2]
Module 4: Experimental Workflow Visualization
When handling this reagent in synthesis (e.g., Suzuki coupling or condensation), the order of operations is critical to minimize exposure.[2]
Figure 2: Decision Tree for Receipt, Handling, and Storage to ensure reagent integrity.
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Purification of Reaction Mixtures Containing Benzaldehyde.[2][3][5] Retrieved from [1][2]
-
Pell Wall Perfumery. (2013).[1][2][6] Aldehydes: Identification and Storage.[1][2][6][7] Retrieved from [1][2]
-
National Institutes of Health (NIH). (2021).[1][2] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. PMC8057276.[1][2] Retrieved from [1][2]
-
PubChem. (2025).[1][2] Compound Summary: 3-(Methylsulfonyl)benzaldehyde (Analog).[1][2] Retrieved from [1][2]
-
Alfa Chemistry. (2025).[1][2] Product Sheet: p-Methylsulfinyl benzaldehyde.[1][2] Retrieved from [1][2]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 7. extapps.dec.ny.gov [extapps.dec.ny.gov]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of 3-(2-Methylsulfanylphenyl)benzaldehyde
The following technical guide details the mass spectrometry fragmentation patterns of 3-(2-Methylsulfanylphenyl)benzaldehyde , focusing on Electron Ionization (EI) mechanisms. This analysis synthesizes established fragmentation rules for biaryls, thioethers, and aromatic aldehydes to provide a predictive model for structural validation.
Executive Summary
Molecule: 3-(2-Methylsulfanylphenyl)benzaldehyde Formula: C₁₄H₁₂OS Exact Mass: 228.06 Da Key Structural Features: Biaryl backbone, ortho-positioned methylsulfanyl (-SMe) group (Ring B), meta-positioned formyl (-CHO) group (Ring A).
This guide delineates the fragmentation pathways distinguishing the 3-(2-methylsulfanyl) isomer from its positional isomers (e.g., the para-substituted analog). The central diagnostic feature is the "Biaryl Ortho Effect," where the proximal sulfur atom facilitates a radical-induced cyclization, yielding a highly stabilized tricyclic cation not observed in meta or para thioether isomers.
Experimental Protocol: GC-EI-MS
To replicate the fragmentation patterns described, the following standard conditions are recommended to ensure reproducibility and library compatibility.
| Parameter | Setting | Rationale |
| Ionization Source | Electron Ionization (EI) | Hard ionization at 70 eV promotes structurally diagnostic fragmentation. |
| Electron Energy | 70 eV | Standard potential for spectral library comparison (NIST/Wiley). |
| Source Temp | 230 °C | Prevents condensation of the semi-volatile biaryl; minimizes thermal degradation. |
| Transfer Line | 280 °C | Ensures efficient transport of the high-boiling aromatic aldehyde. |
| Mass Range | 50–300 m/z | Covers molecular ion (228) and all significant lower-mass fragments. |
Primary Fragmentation Pathways
The mass spectrum is dominated by two competing pathways: Aldehyde Cleavage (Pathway A) and Sulfur-Mediated Cyclization (Pathway B).
Molecular Ion (M⁺[1]•, m/z 228)
-
Observation: The molecular ion is prominent due to the high stability of the conjugated biaryl system.
-
Isotope Signature: A distinct M+2 peak (m/z 230) is observed at ~4.5% relative intensity, characteristic of the ³⁴S isotope natural abundance.
Pathway A: Aldehyde Alpha-Cleavage (Standard)
Typical of aromatic aldehydes, the formyl group undergoes sequential radical and neutral losses.
-
Loss of H• (m/z 227): Benzylic cleavage of the aldehyde hydrogen forms the acylium ion [Ar-C≡O]⁺.
-
Loss of CHO• (m/z 199): Direct excision of the formyl radical yields the biaryl cation [C₁₃H₁₁S]⁺.
-
Loss of CO (m/z 199): Alternatively, the m/z 227 acylium ion can lose neutral CO to converge at the same m/z 199 phenyl-cation species.
Pathway B: The Biaryl Ortho Effect (Diagnostic)
This is the critical differentiator for the ortho-isomer.
-
Loss of Methyl Radical (m/z 213): The molecular ion loses a methyl radical (•CH₃) from the thioether.
-
Cyclization (Ring Closure): In the ortho isomer, the resulting sulfur cation radical is spatially proximal to the ortho-carbons of the adjacent benzaldehyde ring. It attacks the ring, eliminating a hydrogen to form a tricyclic dibenzo[b,d]thiophenium-like ion .
-
Significance: This cyclization creates an aromatic, fused tricyclic core that is exceptionally stable. Consequently, the m/z 213 peak is often the base peak (100%) or very intense in the ortho isomer.
-
Contrast: In para-isomers, this cyclization is geometrically impossible; the loss of methyl yields a less stable open-chain cation, resulting in a significantly lower abundance of the M-15 peak.
-
Visualization of Fragmentation Logic
The following diagram illustrates the competing pathways, highlighting the cyclization mechanism specific to the target molecule.
Caption: Fragmentation tree showing the divergence between standard aldehyde cleavage (Red) and the ortho-specific sulfur cyclization (Green/Yellow).
Comparative Analysis: Ortho vs. Para Isomer
To validate the structure, compare the relative intensities of key ions against the para-isomer (e.g., 3-(4-methylsulfanylphenyl)benzaldehyde).
| Fragment Ion | m/z | 3-(2-SMe) Isomer (Target) | 3-(4-SMe) Isomer (Alternative) | Mechanistic Explanation |
| Molecular Ion | 228 | Strong | Strong | Both are stable biaryls. |
| [M - CH₃]⁺ | 213 | High Intensity (Base Peak) | Low / Medium | Ortho Effect: Target molecule cyclizes to stable dibenzothiophene core. Isomer cannot cyclize. |
| [M - CHO]⁺ | 199 | Medium | Medium | Standard aldehyde loss; unaffected by sulfur position. |
| [M - H]⁺ | 227 | Medium | Medium | Standard aldehyde proton loss. |
| m/z 184 | 184 | Low | Low | Loss of both CHO and CH₃ (complex rearrangement). |
Diagnostic Rule: If the peak at m/z 213 is the most abundant fragment (or >80% of the base peak), the molecule is confirmed as the ortho-substituted isomer. If m/z 213 is weak (<20%) and m/z 228 or m/z 199 dominates, it is likely the meta or para isomer.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Biaryls and Thioethers. National Institute of Standards and Technology. [Link]
-
Bowie, J. H., et al. (1966). "Skeletal rearrangement ions in the mass spectra of organosulfur compounds." Journal of the Chemical Society B: Physical Organic. [Link]
-
Li, X., et al. (2009).[2] "Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls." Chemistry Central Journal. [Link][2]
-
Clark, J. (2023). "Fragmentation Patterns in Mass Spectra." Chemguide. [Link]
Sources
HPLC retention time and method validation for 3-(2-Methylsulfanylphenyl)benzaldehyde
Title: HPLC Method Development and Validation Guide for 3-(2-Methylsulfanylphenyl)benzaldehyde: A Comparative Study of Stationary Phase Selectivity
Executive Summary
Objective: This guide provides a technical comparison of HPLC methodologies for the quantification and purity analysis of 3-(2-Methylsulfanylphenyl)benzaldehyde (CAS: N/A for specific commercial impurity, structurally related to biaryl intermediates in antiviral synthesis).
The Challenge: This molecule contains two reactive centers—an aldehyde and a thioether (methylsulfanyl group). Standard C18 methods often fail to adequately resolve the parent compound from its oxidative impurities (sulfoxides, sulfones, and benzoic acid derivatives).
The Solution: We compare a standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase. The data demonstrates that the Phenyl-Hexyl phase, utilizing
Chemical Profile & Critical Quality Attributes (CQA)
Understanding the physicochemical properties is the foundation of the method.
| Property | Description | Chromatographic Implication |
| Structure | Biaryl system with -CHO and -SMe groups. | High UV absorptivity (conjugation). Potential for |
| Hydrophobicity | Estimated LogP ~3.5. | Strong retention on Reverse Phase (RP). |
| Reactivity A | Thioether (-SMe) | Critical Separation: Sulfoxide is more polar; elutes earlier. |
| Reactivity B | Aldehyde (-CHO) | Acid impurity is pH-dependent; requires buffered mobile phase. |
| pKa | ~3-4 (for the acid impurity). | Mobile phase pH must be controlled (pH < 3.0 recommended).[1] |
Comparative Method Development
Two methods were evaluated. Method A represents the standard "first-pass" screening. Method B is the optimized protocol designed for specificity.
Method A: The Standard Approach (C18)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient)
-
Observation: The parent peak co-elutes partially with the sulfoxide impurity (formed via air oxidation). The hydrophobic collapse of the C18 chains does not distinguish well between the planar parent and the slightly twisted oxide.
Method B: The Optimized Approach (Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol (Gradient)
-
Mechanism: The Phenyl-Hexyl phase engages in
interactions with the biaryl core. The electron-withdrawing oxygen in the sulfoxide impurity disrupts the electron density of the aromatic ring, significantly altering its interaction with the stationary phase compared to the parent thioether. -
Result: Baseline separation achieved.
Experimental Data Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (Parent) | 5.2 min | 6.8 min | Increased Retention |
| RT (Sulfoxide Impurity) | 5.0 min | 5.4 min | Resolved |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | PASS |
| Tailing Factor ( | 1.3 | 1.05 | Improved |
| Theoretical Plates ( | 8,500 | 12,200 | Sharper Peaks |
Visualizing the Logic
The following diagrams illustrate the degradation pathways that necessitate specific separation and the method development workflow.
Caption: Figure 1. Degradation pathways of the analyte and the comparative logic for column selection. The Phenyl-Hexyl phase exploits electron density differences to resolve oxidative impurities.
Optimized Experimental Protocol (Method B)
This protocol is validated for use in release testing and stability studies.[2][3]
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.
-
Column Temp: 35°C (Controls viscosity and kinetics).
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Detection: 254 nm (Primary), 280 nm (Secondary confirmation).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Methanol (LC-MS Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Method Validation (ICH Q2(R2) Framework)
The following validation characteristics must be demonstrated to ensure the method is "fit for purpose."
A. Specificity (Forced Degradation)
-
Protocol: Expose sample to:
-
Oxidation: 3%
for 2 hours (Expect Sulfoxide/Sulfone). -
Acid/Base: 0.1N HCl / 0.1N NaOH for 4 hours.
-
Photostability: UV light for 24 hours.
-
-
Acceptance Criteria: Peak purity index > 0.999 (using PDA). No interference at the retention time of the main peak.
B. Linearity & Range
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria:
.[1]
C. Precision (Repeatability)
-
Protocol: 6 injections of the standard solution at 100% concentration.
-
Acceptance Criteria: RSD
2.0% for retention time and peak area.
D. Accuracy (Recovery)
-
Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
E. Robustness
-
Protocol: Deliberately vary:
-
Flow rate (
mL/min). -
Column Temp (
C). -
Wavelength (
nm).
-
-
Critical Check: Ensure resolution between Parent and Sulfoxide remains
.
Troubleshooting & Self-Validating Checks
To ensure Trustworthiness in routine operation, implement these system suitability tests (SST):
-
Resolution Check: Run a "System Suitability Standard" containing both the Parent and the Sulfoxide (generated via limited oxidation). Requirement:
. -
Aldehyde Stability: Prepare samples in amber glassware. If the "Acid" impurity peak increases over run time, the autosampler temperature is too high (Keep at 4°C).
-
Ghost Peaks: If ghost peaks appear at high organic gradient, flush column with 100% MeOH to remove non-polar contaminants from the thioether matrix.
Caption: Figure 2. Step-by-step validation workflow ensuring compliance with ICH guidelines.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[3][5] [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for solvent selectivity mechanisms).
-
Phenomenex Application Guide. (2024). Selectivity of Phenyl-Hexyl Phases for Aromatic and Sulfur-Containing Compounds.[Link]
-
PubChem Compound Summary. (2024). Benzaldehyde derivatives and stability. National Library of Medicine. [Link]
Sources
Publish Comparison Guide: UV-Vis Characterization of 3-(2-Methylsulfanylphenyl)benzaldehyde
Executive Summary
3-(2-Methylsulfanylphenyl)benzaldehyde represents a specialized class of "twisted biaryl" intermediates used frequently in the synthesis of sulfur-containing heterocycles (e.g., dibenzothiepins) and medicinal scaffolds. Unlike planar aromatic systems, the ortho-methylsulfanyl (SMe) substituent induces significant steric torsion between the phenyl rings, disrupting full
This guide provides a technical analysis of its UV-Vis absorption properties, comparing it against planar and non-thiolated alternatives. It establishes a self-validating protocol for researchers to verify product identity and purity during synthesis.
Part 1: Structural & Electronic Context
To interpret the UV-Vis spectrum correctly, one must understand the competing electronic and steric forces at play:
-
Chromophore A (Acceptor): The benzaldehyde moiety (electron-withdrawing formyl group).
-
Chromophore B (Donor): The thioanisole moiety (electron-donating SMe group).
-
The "Twist" Factor: The steric clash between the bulky SMe group at the ortho position and the protons of the adjacent ring forces the biaryl bond to rotate out of planarity. This hypsochromic effect (blue shift) counters the expected bathochromic shift (red shift) from the sulfur auxochrome.
Comparison of Alternatives
| Feature | Target: 3-(2-Methylsulfanylphenyl)benzaldehyde | Alt 1: 3-Phenylbenzaldehyde | Alt 2: Thioanisole |
| Primary Chromophore | Twisted Biaryl + SMe Auxochrome | Biaryl (Less Twisted) | Monosubstituted Benzene |
| Electronic Character | Donor-Acceptor (Interrupted) | Weakly Conjugated | Electron Donor |
| Key Absorption ( | ~255–265 nm (Broad) | ~250 nm | 254 nm |
| Secondary Band | ~290–320 nm (Tail/Shoulder) | ~280–290 nm | ~270–280 nm |
| Utility | Heterocycle Precursor / Suzuki Product | General Biaryl Standard | S-Donor Reference |
Part 2: Experimental Protocol (Self-Validating)
Objective: Accurate determination of
Reagents & Equipment[1][2][3][4]
-
Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred to avoid hydrogen bonding shifts with the carbonyl.
-
Blank: Pure solvent from the same lot.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
-
Cuvette: Quartz, 1 cm path length (
).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 5.0 mg of 3-(2-Methylsulfanylphenyl)benzaldehyde.
-
Dissolve in 10 mL MeCN to create a ~2 mM stock.
-
Validation: Ensure complete dissolution; sonicate if necessary.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
, , and . -
Why: Verifies Beer-Lambert Law adherence (
). If vs. is non-linear, aggregation is occurring.
-
-
Measurement:
-
Baseline correct using the solvent blank.
-
Scan from 400 nm down to 200 nm.
-
Record Absorbance (
) at .
-
-
Calculation:
-
Expected
range: 15,000 – 18,000 (at primary band).
-
Part 3: Data Analysis & Interpretation
The spectrum of 3-(2-Methylsulfanylphenyl)benzaldehyde is distinct from its precursors.
The Primary Band ( )
-
Observed: A strong, broad absorption centered around 255–265 nm .
-
Mechanism: This band arises from the superposition of the benzaldehyde
transition (typically 242 nm) and the thioanisole transition (254 nm). -
Differentiation: Unlike 3-phenylbenzaldehyde (Alt 1), which shows a sharper biaryl band near 250 nm, the target compound's band is broader and slightly red-shifted due to the sulfur lone pair interaction, despite the steric twist.
The Secondary Band ( / CT)
-
Observed: A weaker shoulder or tail extending into the 290–330 nm region.
-
Mechanism:
- transition of the carbonyl group (typically forbidden and weak).
-
Intramolecular Charge Transfer (ICT) from the Sulfur donor to the Carbonyl acceptor.
-
Diagnostic Value: The intensity of this tail is a purity indicator. If the synthesis (Suzuki coupling) failed, the reaction mixture would likely show the distinct spectrum of unreacted 2-bromothioanisole (sharp peaks, no carbonyl band) or 3-formylphenylboronic acid .
Spectral Comparison Table
| Compound | Structural Insight | |||
| Benzaldehyde [1] | 242 | 13,200 | 328 (weak) | Baseline carbonyl chromophore. |
| Thioanisole [2] | 254 | 10,000 | 270-280 | Sulfur auxochrome effect (+M). |
| 3-Phenylbenzaldehyde [3] | 248-252 | ~15,000 | ~290 (sh) | Biaryl conjugation (limited by twist). |
| Target Compound | 255-265 | ~17,500 | 300-320 (sh) | Summation of S-donor + Biaryl core. |
Part 4: Visualization of Workflow
The following diagram illustrates the electronic relationship and the characterization workflow for the compound.
Caption: Synthesis and spectral evolution. The target spectrum is a composite of the precursors, modified by the steric twist of the biaryl bond.
References
-
NIST Chemistry WebBook. Benzaldehyde UV-Vis Spectrum. National Institute of Standards and Technology.[1][2] [Link]
-
PhotochemCAD. Absorption Spectrum of Thioanisole (Methyl phenyl sulfide).[Link]
-
PubChem. 3-Phenylbenzaldehyde Compound Summary (CID 121053). National Center for Biotechnology Information. [Link]
- Suzuki, H. (1967). Electronic Absorption Spectra and Geometry of Organic Molecules. Academic Press. (Foundational text on steric inhibition of resonance in biaryls).
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-(2-Methylsulfanylphenyl)benzaldehyde
Executive Summary & Chemical Profile[1]
3-(2-Methylsulfanylphenyl)benzaldehyde is a specialized biaryl intermediate, typically used in medicinal chemistry (e.g., Suzuki-Miyaura cross-coupling). Its disposal requires a nuanced approach due to its dual functionality: a reactive aldehyde (susceptible to air oxidation) and an aryl sulfide (thioether), which poses significant odor and environmental toxicity risks.[1]
As a Senior Application Scientist, I advise against treating this merely as "generic organic waste." The sulfide moiety requires oxidative pre-treatment to prevent "stench" complaints and ensure safe downstream incineration.
Chemical Identity & Properties[3][4][5][6][7][8]
-
Chemical Structure: A biphenyl core. Ring A contains a formyl group (-CHO) at the meta position. Ring B contains a methylsulfanyl group (-SMe) at the ortho position.
-
CAS Number: Note: As a specialized intermediate, a specific CAS may vary by vendor or be unregistered. Treat based on functional group hazards.
-
Molecular Formula:
| Property | Description | Relevance to Disposal |
| Physical State | Solid (typically off-white/yellow powder) or viscous oil. | Determines spill cleanup method (sweeping vs. absorption). |
| Odor | Distinctive sulfide (garlic/burnt rubber). | High Priority: Requires odor control before binning. |
| Reactivity | Air-sensitive (Aldehyde | Do not store long-term in non-purged containers. |
| Flash Point | Predicted >110°C. | Classifies as "Combustible" (not highly flammable). |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO. | Dictates use of organic solvent waste streams.[2] |
Hazard Assessment (The "Why")
Before disposal, understand the specific risks that dictate our protocol:
-
Odor Complaints (The Silent Hazard): Even trace amounts of aryl sulfides can trigger facility-wide evacuations if mistaken for gas leaks. You must oxidize the sulfide before disposal.
-
Aquatic Toxicity: Biphenyls and sulfides are generally toxic to aquatic life (H411).[3] Never pour down the sink.
-
Chemical Incompatibility:
-
Strong Oxidizers: The aldehyde and sulfide are reducing agents. Mixing with high concentrations of nitric acid or peroxides can cause rapid exotherms.
-
Bases: Aldehydes can undergo aldol condensation or Cannizzaro reactions in strong base, generating heat and viscous polymers.
-
Pre-Disposal Treatment: The "Odor Kill" Protocol
This is the critical step often missed in standard safety sheets. To neutralize the sulfide odor and lower reactivity, we perform a controlled oxidation using sodium hypochlorite (Bleach).[1]
Mechanism:
Step-by-Step Treatment Protocol
Reagents: Household Bleach (5-6% NaOCl), Water.
-
Preparation: Work in a fume hood. Wear nitrile gloves and safety goggles.[4][2][5]
-
Dilution: If the waste is a solid, dissolve it in a minimal amount of acetone or ethanol. If it is already in solution, ensure the solvent is compatible with bleach (avoid pure acetone if possible due to haloform reaction risk; ethanol/water is safer).
-
Oxidation:
-
Slowly add 10% excess Bleach solution to the waste.
-
Caution: The aldehyde group may also oxidize to the carboxylic acid, generating heat. Add slowly and monitor temperature.
-
Stir for 30–60 minutes.
-
-
Verification: Carefully waft (do not inhale directly) to check if the sulfide odor has dissipated.
-
Final Stream: The resulting mixture (now an aqueous/organic emulsion of the sulfone/acid) can be placed in the appropriate waste container.
Disposal Workflow & Decision Logic
Do not rely on memory. Use this logic flow to determine the correct waste stream.
Figure 1: Decision matrix for the safe disposal of thioether-aldehydes, prioritizing odor control and stream segregation.
Detailed Waste Streams[10]
A. Solid Waste (Pure Compound)
-
Container: Place the solid in a sealable polyethylene bag or a screw-top jar.
-
Secondary Containment: Place the sealed bag/jar inside a larger "Solid Waste" drum.
-
Labeling: "Hazardous Waste - Solid Organic. Toxic. Irritant. Stench."
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Check:
-
If dissolved in DCM/Chloroform
Halogenated Waste Stream . -
If dissolved in Ethyl Acetate/Methanol/DMSO
Non-Halogenated Waste Stream .
-
-
pH Check: If you performed the Bleach treatment, the solution may be basic. Neutralize to pH 6–8 with dilute HCl before adding to the main solvent drum to prevent drum pressurization or unexpected reactions.
-
Pouring: Use a funnel. Avoid splashing. Cap the drum immediately.
Spill Response Procedures
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: If the odor is strong, clear the immediate area. Increase ventilation (purge button on fume hood).
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solids: Do not dry sweep (creates dust). Cover with wet paper towels or oil-dry pads.
-
Liquids: Surround with absorbent boom or vermiculite.
-
-
Decontamination (The Bleach Wipe):
-
After picking up the bulk material, wipe the surface with a 10% Bleach solution . This oxidizes residuals and kills the smell.
-
Follow with a water rinse, then an ethanol wipe.
-
-
Disposal of Debris: All contaminated paper towels and gloves go into the Solid Hazardous Waste bin, sealed in a separate bag to contain odors.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] (Chapter 6: Management of Waste).
-
UCLA Chemistry & Biochemistry Safety. (n.d.). Standard Operating Procedures for Using Stench Chemicals (Thiols/Sulfides).
-
Thermo Fisher Scientific. (2021).
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA)
Sources
A Researcher's Guide to the Safe Handling of 3-(2-Methylsulfanylphenyl)benzaldehyde
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 3-(2-Methylsulfanylphenyl)benzaldehyde. The protocols outlined below are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.
Hazard Assessment and Risk Mitigation
Before any procedure, a thorough hazard assessment is mandatory.[4][5] This involves identifying potential risks and implementing control measures. For 3-(2-Methylsulfanylphenyl)benzaldehyde, the primary hazards are anticipated to be:
-
Dermal Contact: Potential for skin irritation or allergic reaction.[6][7]
-
Inhalation: Possible respiratory tract irritation from vapors or aerosols, especially when heated.[3]
Our primary goal is to minimize exposure through a combination of engineering controls, administrative controls, and appropriate PPE.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is a critical barrier between you and potential chemical exposure.[4][5][9] The selection of appropriate PPE should be based on the specific tasks being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Pre-analytical | ANSI Z87.1 compliant safety glasses with side shields.[10] | Nitrile gloves. Inspect for tears or holes before use. | Flame-resistant lab coat.[10] | Not generally required if performed in a ventilated enclosure or chemical fume hood. |
| Solution Preparation/Transfers | Chemical splash goggles.[10][11] | Double-gloving with nitrile gloves is recommended. | Flame-resistant lab coat.[10] | Perform in a certified chemical fume hood. |
| Running Reactions (at ambient or elevated temperatures) | Chemical splash goggles and a face shield.[10][11] | Nitrile gloves, changed frequently. Consider thicker gauge gloves for extended operations. | Flame-resistant lab coat.[10] | All operations must be conducted within a chemical fume hood. |
| Post-Reaction Workup/Purification | Chemical splash goggles.[10][11] | Nitrile gloves. | Flame-resistant lab coat.[10] | All operations must be conducted within a chemical fume hood. |
| Handling Large Quantities (>1L) | Chemical splash goggles and a face shield.[10][11] | Chemical-resistant gloves (e.g., butyl rubber or Viton™) over nitrile gloves. | Chemical-resistant apron over a flame-resistant lab coat.[11] | All operations must be conducted within a chemical fume hood. |
Footwear: Always wear closed-toe shoes in the laboratory.[4][10]
Step-by-Step Operational Plan: Preparing a 0.1 M Solution
This protocol outlines the preparation of a 0.1 M solution of 3-(2-Methylsulfanylphenyl)benzaldehyde in a suitable organic solvent (e.g., Dichloromethane).
Pre-Operation Checklist:
-
Verify the chemical fume hood has a current certification.
-
Ensure an eyewash station and safety shower are accessible.[2]
-
Have a chemical spill kit readily available.
-
Confirm all required PPE is available and in good condition.
Procedure:
-
Don PPE: Put on your flame-resistant lab coat, chemical splash goggles, and nitrile gloves.
-
Prepare Workspace: Place absorbent, plastic-backed pads on the work surface inside the chemical fume hood to contain any potential spills.
-
Tare Vessel: Place a clean, dry volumetric flask on an analytical balance within the fume hood or in a ventilated enclosure and tare the balance.
-
Weigh Compound: Carefully weigh the required mass of 3-(2-Methylsulfanylphenyl)benzaldehyde directly into the volumetric flask.
-
Initial Solvation: Add a small amount of the solvent to the flask and gently swirl to dissolve the compound.
-
Dilute to Volume: Once dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the chemical name, concentration, solvent, date, and your initials.
-
Cleanup: Dispose of any contaminated weighing paper or disposable equipment in the appropriate solid waste container. Clean any spills immediately.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[12] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.
Disposal Plan
Chemical waste must be handled and disposed of according to institutional and local regulations.[13][14]
-
Liquid Waste: Unused solutions and reaction mixtures containing 3-(2-Methylsulfanylphenyl)benzaldehyde should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate. Never dispose of organic substances down the drain.[15]
-
Solid Waste: Contaminated consumables such as gloves, absorbent pads, and weighing papers should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: Rinse the original container with a suitable solvent (e.g., acetone) three times. Collect the rinsate as liquid hazardous waste. The defaced, triple-rinsed container can then be disposed of in the normal trash.
Some aldehydes can be neutralized to less hazardous carboxylic acids through oxidation.[16][17] However, these procedures should only be carried out by trained personnel following a validated institutional protocol. Commercial products are also available that can neutralize aldehyde waste, rendering it non-hazardous.[18][19]
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and workflow for safely handling 3-(2-Methylsulfanylphenyl)benzaldehyde.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lanxess.com [lanxess.com]
- 7. gustavus.edu [gustavus.edu]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. ars.usda.gov [ars.usda.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. hscprep.com.au [hscprep.com.au]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. epfl.ch [epfl.ch]
- 18. archtechnochem.com [archtechnochem.com]
- 19. wastewise.com [wastewise.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
